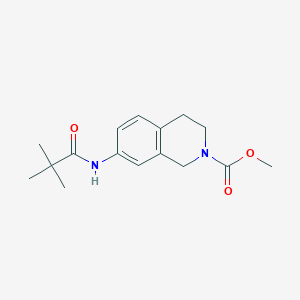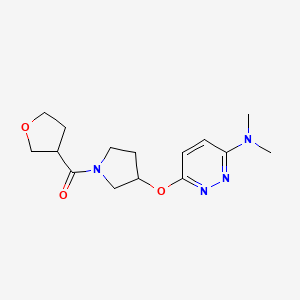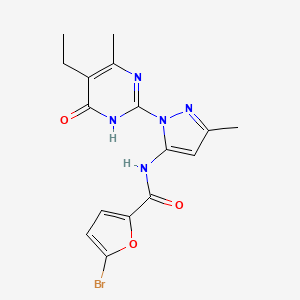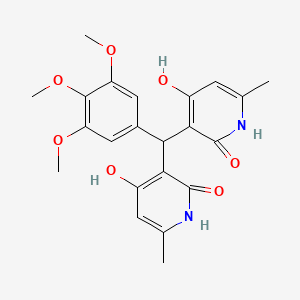![molecular formula C27H23F2N3O3S B2553751 3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-40-8](/img/structure/B2553751.png)
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to the quinazoline class of compounds. Quinazolines are known for their diverse pharmacological activities, which can include anticancer, antiviral, and anti-inflammatory effects, among others. The specific structure of this compound suggests it may interact with various biological targets due to the presence of multiple functional groups that can engage in different types of chemical interactions.
Synthesis Analysis
While the provided data does not directly describe the synthesis of the exact compound , it does provide insight into the synthesis of related compounds. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides is detailed for the purpose of correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a 4-oxoquinazoline core, a sulfanyl group linking a 2-oxoethyl moiety, and fluorophenyl rings. These structural elements are indicative of a molecule that could have significant biological activity, possibly through interactions with enzymes or receptors. For example, the presence of fluorine atoms can enhance binding to certain proteins due to their electronegativity and ability to form stable interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and fluorine atoms suggests it would be relatively non-polar and lipophilic, which could affect its solubility and permeability across biological membranes. The compound's ability to form hydrogen bonds, as seen in related sulfonamides interacting with the active site of phenylethanolamine N-methyltransferase (PNMT), could also play a role in its binding to biological targets .
Relevant Case Studies
No specific case studies were provided in the data for the exact compound . However, related compounds have been studied for their biological activities. For example, sulfonamides and sulfones have been evaluated for their inhibitory potency against PNMT, an enzyme involved in the synthesis of the neurotransmitter epinephrine . Another study focused on sulfamoyl-4-oxoquinoline-3-carboxamides as potentiators of defective CFTR chloride channel gating, which is relevant to the treatment of cystic fibrosis . These studies highlight the potential therapeutic applications of compounds within this chemical class.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on compounds with similar structural elements to the specified chemical has shown promising results in the synthesis and evaluation of antimicrobial activities. For example, the synthesis of fluoroquinolone-based 4-thiazolidinones has demonstrated significant antimicrobial activities, underscoring the potential of fluoroquinolone derivatives in developing new antibacterial agents (Patel & Patel, 2010). Similarly, novel antibacterial 8-chloroquinolones with distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthesis and Characterization for Biological Applications
The synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been investigated, highlighting the chemical versatility and potential for pharmacological activity exploration of compounds structurally related to the specified chemical (Zaki et al., 2017). Moreover, the synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones further underscore the relevance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).
Potential in Antitumor Activity
The chemical synthesis and structural analysis of compounds with similar frameworks have led to findings that some derivatives exhibit antitumor activities, suggesting the potential application of the specified compound in cancer research. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown to inhibit proliferation of some cancer cell lines, indicating the possible utility of related compounds in the treatment or study of cancer (Hao et al., 2017).
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-16(2)14-30-25(34)18-8-11-22-23(12-18)31-27(32(26(22)35)21-5-3-4-20(29)13-21)36-15-24(33)17-6-9-19(28)10-7-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILPRTVVSELDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)